1-(6-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone

Lipophilicity Drug-likeness Permeability

1-(6-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone (CAS 42443-04-9) is an N-acetyl-6-hydroxy-1,2,3,4-tetrahydroquinoline derivative with the molecular formula C₁₁H₁₃NO₂ and a molecular weight of 191.23 g·mol⁻¹. The compound belongs to the 6-hydroxy-tetrahydroquinoline (6-OH-THQ) scaffold class, a privileged structure in medicinal chemistry that has been explored for selective estrogen receptor modulation , opioid receptor ligand design , and integrin agonism.

Molecular Formula C11H13NO2
Molecular Weight 191.23
CAS No. 42443-04-9
Cat. No. B2727913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone
CAS42443-04-9
Molecular FormulaC11H13NO2
Molecular Weight191.23
Structural Identifiers
SMILESCC(=O)N1CCCC2=C1C=CC(=C2)O
InChIInChI=1S/C11H13NO2/c1-8(13)12-6-2-3-9-7-10(14)4-5-11(9)12/h4-5,7,14H,2-3,6H2,1H3
InChIKeyLVLHMCKNLKOGLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(6-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone (CAS 42443-04-9) – Chemical Identity, Class, and Core Procurement Parameters


1-(6-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone (CAS 42443-04-9) is an N-acetyl-6-hydroxy-1,2,3,4-tetrahydroquinoline derivative with the molecular formula C₁₁H₁₃NO₂ and a molecular weight of 191.23 g·mol⁻¹ [1]. The compound belongs to the 6-hydroxy-tetrahydroquinoline (6-OH-THQ) scaffold class, a privileged structure in medicinal chemistry that has been explored for selective estrogen receptor modulation [2], opioid receptor ligand design [3], and integrin agonism . It is supplied as a research-grade building block by multiple vendors, with documented purities ranging from 95% to 98% . Its computed physicochemical profile—XLogP3 of 1.3, a single hydrogen bond donor, two hydrogen bond acceptors, and a topological polar surface area of 40.5 Ų—distinguishes it from both the parent 6-OH-THQ and other close analogs in terms of lipophilicity and hydrogen-bonding capacity [1].

Why 1-(6-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone Cannot Be Interchanged with Other 6-OH-THQ Analogs Without Quantitative Justification


The 6-hydroxy-tetrahydroquinoline scaffold is not a uniform commodity; seemingly minor structural modifications—N-acetylation, O-alkylation, ring oxidation state—produce measurable shifts in lipophilicity, hydrogen-bond donor count, and metabolic stability that directly impact downstream synthetic utility and biological readout [1]. N-Acetylation of the THQ core has been explicitly shown to alter opioid receptor affinity profiles: N-acetyl analogs exhibit increased δ-opioid receptor (DOR) affinity relative to their N–H or N-alkyl counterparts, resulting in balanced MOR/DOR binding that is absent in the non-acetylated series [2]. Consequently, researchers cannot assume that 6-hydroxy-1,2,3,4-tetrahydroquinoline (CAS 3373-00-0) or 6-hydroxy-3,4-dihydro-2(1H)-quinolinone (CAS 54197-66-9) will serve as drop-in replacements for the N-acetyl derivative in SAR campaigns, intermediate syntheses, or biochemical assays. The quantitative evidence below demonstrates where this compound diverges from its closest structural neighbors in ways that are consequential for experimental design and sourcing decisions.

Quantitative Differentiation Evidence for 1-(6-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone vs. Comparator Compounds


Lipophilicity Reduction: XLogP3 1.3 vs. 1.9 for the Des-Acetyl Parent – Implications for Aqueous Solubility and Membrane Partitioning

N-Acetylation of the 6-hydroxy-THQ scaffold reduces the computed partition coefficient (XLogP3) from 1.9 for the parent 6-hydroxy-1,2,3,4-tetrahydroquinoline (CID 76897) to 1.3 for the target N-acetyl derivative (CID 13979278), a decrease of 0.6 log units that corresponds to an approximately 4-fold reduction in the octanol-water partition ratio [1][2]. This shift moves the compound closer to the optimal Lipinski logP range (0–3) for oral drug candidates and predicts higher aqueous solubility, which is directly relevant for in vitro assay formatting where stock solutions are prepared in aqueous buffers [3].

Lipophilicity Drug-likeness Permeability

Hydrogen Bond Donor Count Reduced to 1 vs. 2 – Favorable Impact on Passive Membrane Permeability

The target compound possesses a single hydrogen bond donor (the phenolic –OH), whereas the des-acetyl parent 6-hydroxy-1,2,3,4-tetrahydroquinoline has two donors (phenolic –OH plus secondary amine N–H) [1][2]. An HBD count ≤2 is associated with improved passive intestinal absorption in the Lipinski Rule-of-Five framework; reducing HBD from 2 to 1 removes a donor that would otherwise incur a substantial desolvation penalty upon membrane crossing [3]. This property is not shared by the N–H analog or by the lactam analog 6-hydroxy-3,4-dihydro-2(1H)-quinolinone (CAS 54197-66-9), which also retains an N–H donor.

Hydrogen bonding Membrane permeability Drug design

Commercially Available at 98% Purity from Leyan vs. Standard 95% Grade – Reducing Purification Burden for Downstream Synthetic Sequences

Vendor-specified purity for 1-(6-hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone varies across suppliers. Leyan (Shanghai HaoHong Biomedical) lists a purity of 98% (product 1735756), whereas AKSci specifies ≥95% (catalog 0646CV) . A 3-percentage-point increase in purity corresponds to a reduction in total impurities from ≤5% to ≤2%, a 2.5-fold decrease that can substantially reduce the burden of chromatographic purification when the compound is used as an intermediate in multi-step synthetic routes, particularly in medicinal chemistry campaigns where intermediate purity directly affects downstream yield and analytical clarity [1].

Purity Procurement Synthetic intermediate

GHS Safety Profile Enables Standard Laboratory Handling Procedures – Skin Irrit. 2 / Eye Irrit. 2A Classification with No Acute Oral Toxicity Category

The target compound carries a GHS classification of Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335, respiratory irritation), with no acute oral toxicity category assigned, based on a notification to the ECHA C&L Inventory [1]. By contrast, certain 6-substituted tetrahydroquinoline analogs—such as 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline—have been reported to generate quinone-imine reactive intermediates upon oxidation, raising additional toxicological concerns that are not flagged for the N-acetyl derivative in its current GHS profile [2]. This defined, limited hazard profile simplifies risk assessment and personal protective equipment (PPE) requirements for routine laboratory use.

Safety GHS classification Laboratory handling

N-Acetyl-6-OH-THQ as a Key Structural Motif in Pyrintegrin – A β1-Integrin Agonist with Demonstrated hESC Survival Enhancement (>30-fold at 2 μM)

The 6-hydroxy-3,4-dihydroquinolin-1(2H)-yl fragment is a critical substructure of Pyrintegrin (CAS 1228445-38-2), a β1-integrin agonist that enhances human embryonic stem cell (hESC) survival more than 30-fold after trypsin-mediated dissociation at a concentration of 2 μM . The N-acetyl derivative (i.e., the target compound) serves as the direct synthetic precursor to the 6-OH-THQ-pyrimidine core of Pyrintegrin. In SAR studies, replacement of the 6-OH-THQ moiety with other heterocycles or deletion of the 6-hydroxy group abolished integrin-mediated pro-survival activity, underscoring the non-substitutable nature of this specific fragment [1]. This establishes the target compound as a compulsory intermediate for any laboratory synthesizing Pyrintegrin or conducting structure-activity relationship studies around this phenotype.

Integrin agonism Stem cell survival Chemical biology

Evidence-Backed Application Scenarios for Procuring 1-(6-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone


Synthesis of Pyrintegrin and β1-Integrin Agonist Analogs for Stem Cell Survival Studies

The target compound is the direct N-acetyl-6-hydroxy-THQ building block required for constructing Pyrintegrin, a tool molecule that promotes hESC survival >30-fold at 2 μM after enzymatic dissociation [1]. Laboratories engaged in pluripotent stem cell research or integrin signaling studies cannot substitute the 6-OH-THQ fragment with other heterocycles without losing biological activity; the 98% purity grade from Leyan minimizes the need for intermediate purification prior to the key pyrimidine coupling step [2].

Medicinal Chemistry SAR Campaigns Targeting Opioid Receptors with Balanced MOR/DOR Affinity

N-Acetylation of the THQ core has been shown to increase δ-opioid receptor (DOR) affinity, yielding ligands with balanced μ/δ opioid receptor binding profiles [1]. The reduced XLogP3 (1.3 vs. 1.9 for the parent 6-OH-THQ) and single HBD (vs. 2) make this compound a superior starting scaffold for CNS-penetrant opioid ligand design, as these physicochemical properties align with the favorable ranges for passive blood-brain barrier permeability [2]. Researchers designing mixed-efficacy opioid ligands should select this N-acetyl derivative over the parent secondary amine to preserve the DOR affinity gains documented in the literature.

Intermediate for 6-Hydroxy-Tetrahydroquinoline-Based SERM Development

The 6-hydroxy-THQ scaffold is a validated core for selective estrogen receptor modulator (SERM) discovery, with several 1,2-disubstituted derivatives showing high ER binding affinity and antagonist activity in MCF-7 breast cancer cell proliferation assays [1]. The N-acetyl group on the target compound serves as a temporary protecting group that can be selectively removed or further elaborated, offering synthetic flexibility that is not available with the unprotected 6-OH-THQ (CAS 3373-00-0). The defined GHS safety profile (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3) further supports routine use in medicinal chemistry laboratories [2].

Physicochemical Reference Standard for Computational ADME Model Calibration

With a precisely defined set of computed descriptors—XLogP3 1.3, TPSA 40.5 Ų, HBD 1, HBA 2, rotatable bonds 0—this compound can serve as a calibration standard for in silico ADME prediction models that require experimental validation of permeability, solubility, or metabolic stability predictions [1]. Its position near the center of oral drug-like chemical space makes it a useful reference point for benchmarking computational algorithms against structurally related but physicochemically distinct analogs such as 6-hydroxy-1,2,3,4-tetrahydroquinoline (XLogP3 1.9, HBD 2) [2].

Quote Request

Request a Quote for 1-(6-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.